molecular formula C13H10BrCl2NO2S B7480072 N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide

N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide

Cat. No. B7480072
M. Wt: 395.1 g/mol
InChI Key: CAGCYZJDZCJURW-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the growth of cancer cells by targeting the mitotic spindle apparatus.
Biochemical and Physiological Effects:
N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide in lab experiments is its potential as a versatile reagent for the synthesis of other compounds. It also exhibits various biological activities that make it a useful tool for studying biological processes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications.

Future Directions

There are several future directions for the study of N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective inhibitors. Another direction is to explore its potential applications in materials science, such as the synthesis of novel polymers or catalysts. Additionally, more studies are needed to evaluate its safety and toxicity profile for potential therapeutic use.
Conclusion:
In conclusion, N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis method of N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide involves the reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained by filtration and purification through recrystallization.

Scientific Research Applications

N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a reagent in the synthesis of other compounds.

properties

IUPAC Name

N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO2S/c14-10-6-11(15)13(12(16)7-10)20(18,19)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGCYZJDZCJURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-bromo-2,6-dichlorobenzenesulfonamide

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